molecular formula C22H23N3O4S2 B2514822 N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941892-42-8

N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2514822
CAS RN: 941892-42-8
M. Wt: 457.56
InChI Key: NMIMPOZZVDXYAL-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

The compound this compound is a bioactive molecule that appears to be related to a family of compounds with potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the thiazole ring and acetamide linkage are common across the described molecules. These compounds have been studied for various biological activities, including anticancer and anti-inflammatory effects, as well as for their potential use in treating metabolic disorders like diabetes and obesity .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a thiazole ring, followed by the introduction of an acetamide group. For instance, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been reported, which involves the creation of the thiazole core and subsequent functionalization to achieve the desired biological activity . Similarly, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with various substituents has been explored, indicating the versatility of the synthetic routes for these types of compounds .

Molecular Structure Analysis

The molecular structure of thiazole-containing acetamides is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often linked to an acetamide moiety, which includes a carbonyl group adjacent to an amine. The presence of various substituents on the thiazole ring and the phenyl rings, such as methoxy or ethoxy groups, can significantly influence the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The thiazole ring can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The acetamide group can undergo hydrolysis under basic or acidic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of methoxy and ethoxy groups can affect the overall reactivity by stabilizing certain intermediates or by directing the course of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structures. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the molecules can impact their solubility, boiling and melting points, and stability. The lipophilicity of the compound is also an important factor that can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The introduction of methoxy and ethoxy groups can increase the solubility in organic solvents, which is beneficial for certain pharmaceutical applications .

Scientific Research Applications

Synthesis and Pharmacological Properties

The compound of interest, due to its complex structure, is a potential candidate in the realm of medicinal chemistry. A study highlighted the synthesis of a similar structured compound, where the pharmacophore hybridization approach was utilized to design drug-like small molecules with potential anticancer properties. The research presented a cost-effective synthesis method, yielding a novel non-condensed pyrazoline-bearing hybrid molecule. The synthesized compound underwent anticancer activity screening in vitro, indicating the relevance of such compounds in cancer research (Yushyn, Holota, & Lesyk, 2022).

Crystal Structure Analysis

Understanding the crystal structure of similar compounds provides insights into their potential applications. A study described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides. Such structural analyses are crucial for understanding the molecular interactions and properties, which can be pivotal for drug design and other scientific applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial Activities

Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives were synthesized and investigated for their antimicrobial activities against various Candida species and pathogenic bacteria, indicating the potential biomedical applications of such compounds (Altıntop et al., 2011).

Antioxidant and Anti-inflammatory Properties

Research on similar compounds has also indicated potential antioxidant and anti-inflammatory properties. A study synthesized a series of novel acetamides and evaluated them for their anti-inflammatory and antioxidant activities, demonstrating the compounds' potential in therapeutic applications (Koppireddi et al., 2013).

Mechanism of Action

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-3-29-18-9-7-15(8-10-18)23-20(26)12-17-13-30-22(25-17)31-14-21(27)24-16-5-4-6-19(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIMPOZZVDXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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